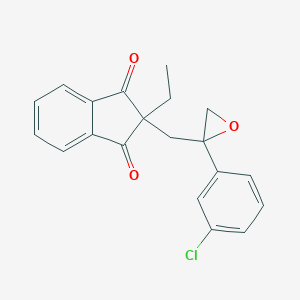










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([CH2:10][C:11]2([CH2:22][CH3:23])[C:19](=[O:20])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]2=[O:21])=[CH2:9])[CH:5]=[CH:6][CH:7]=1.O.O.O.C([O-])(=[O:29])C.[Na+].C(OO)(=O)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2([O:29][CH2:9]2)[CH2:10][C:11]2([CH2:22][CH3:23])[C:19](=[O:20])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]2=[O:21])[CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5,7.8.9|
|


|
Name
|
2-[2-(3-chlorophenyl) propen 3-yl]-2-ethylindan-1,3-dione
|
|
Quantity
|
1.62 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)C(=C)CC1(C(C2=CC=CC=C2C1=O)=O)CC
|
|
Name
|
|
|
Quantity
|
0.34 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
peracetic acid
|
|
Quantity
|
2.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
|
Name
|
peroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water
|
|
Type
|
WASH
|
|
Details
|
washed with water and with a saturated saline solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
After the solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was separated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography (developing solvent: n-hexane/ethyl acetate=4/1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1)C1(CC2(C(C3=CC=CC=C3C2=O)=O)CC)CO1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.27 g | |
| YIELD: CALCULATEDPERCENTYIELD | 149.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |